Phenethyl formate

Olfactory Science Flavor Chemistry Sensory Analysis

Phenethyl formate (CAS 104-62-1), the formic acid ester of 2-phenylethanol, is a C9H10O2 ester belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance structural group. It is a colorless liquid with a characteristic rose-like, green-hyacinth aroma and is used primarily as a flavoring and fragrance ingredient.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 104-62-1
Cat. No. B089394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenethyl formate
CAS104-62-1
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC=O
InChIInChI=1S/C9H10O2/c10-8-11-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2
InChIKeyIKDIJXDZEYHZSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlighty soluble in water
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Phenethyl Formate (CAS 104-62-1) Procurement Guide: Key Specifications for Flavor and Fragrance Buyers


Phenethyl formate (CAS 104-62-1), the formic acid ester of 2-phenylethanol, is a C9H10O2 ester belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance structural group [1]. It is a colorless liquid with a characteristic rose-like, green-hyacinth aroma and is used primarily as a flavoring and fragrance ingredient . Key physical specifications for procurement include a density of 1.058 g/mL at 25 °C, a boiling point of 226 °C, and a refractive index of n20/D 1.5075 .

Phenethyl Formate Procurement Risk: Why In-Class Acetate or Propionate Esters Are Not Direct Replacements


Generic substitution within the phenethyl ester family is scientifically unsound due to significant differences in olfactory character and bioactivity. A direct comparison of odor profiles reveals an 'enormous difference' between formates and acetates, a distinction not observed between acetates and propionates . Furthermore, insect bioassay data demonstrate that the behavioral responses elicited by phenethyl formate are quantitatively distinct from its acetate and propionate homologs, confirming that these compounds are not functionally interchangeable in formulation [1].

Quantitative Differentiation of Phenethyl Formate (CAS 104-62-1) Against In-Class Analogs: A Data-Driven Evidence Guide


Phenethyl Formate Odor Threshold: Comparative Olfactory Sensitivity Data for Procurement of Potent Aroma Chemicals

Phenethyl formate exhibits a high olfactory potency, with a reported detection threshold of 270 parts per billion (ppb) in water . This quantifiable threshold is critical for formulators, as it dictates the minimal concentration required for sensory impact. While specific comparative threshold data for phenethyl acetate or propionate under identical conditions are not consolidated in a single source, the 'enormous difference' in odor character between formates and acetates, as noted by perfumery experts, underscores that their potency and olfactory effects are not interchangeable .

Olfactory Science Flavor Chemistry Sensory Analysis

Phenethyl Formate Green Synthesis: Comparative Yield and Process Efficiency for Sustainable Procurement

An enzymatic synthesis method for phenethyl formate using immobilized lipase (Novozym 435) achieves a high conversion yield of 95.92% under optimized conditions (1:5 formic acid:phenethyl alcohol molar ratio, 40 °C, 1,2-dichloroethane) [1]. This process is contrasted with traditional chemical esterification methods, which are described as being hindered by low yields and environmental pollution [1]. The enzymatic method also demonstrates robust enzyme reusability, maintaining >92% yield over 20 reaction cycles when toluene is used as the solvent, enhancing its economic viability [1].

Green Chemistry Biocatalysis Process Engineering

Phenethyl Formate Toxicological Safety: Comparative Mammalian Toxicity Data for Regulatory and Safety Compliance

The acute oral toxicity (LD50) of phenethyl formate in rats is reported as 3.22 ml/kg (95% CI: 2.82–3.67 ml/kg), which is equivalent to 3.4 g/kg (95% CI: 3.02–3.89 g/kg) [1]. This data point is part of a comprehensive safety assessment that concludes the compound does not present a concern for genotoxic potential under current exposure and usage levels [2]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of up to 3 mg/kg body weight per day, expressed as formate equivalents [3].

Toxicology Regulatory Science Risk Assessment

Phenethyl Formate Olfactory Receptor Activation: Comparative Bioactivity in Insect Chemoreception Studies

In a study deorphanizing odorant receptors (ORs) from the mosquitoes *Culex quinquefasciatus* and *Aedes aegypti*, phenethyl formate was identified as one of the 'best ligands' for the receptor CquiOR4, along with 2-phenylethanol and phenethyl propionate [1]. The study provides a direct functional comparison: CquiOR4 gave strong responses to phenethyl formate and propionate, while a related receptor, CquiOR5, responded best to linalool, PMD, and linalool oxide [1]. This demonstrates a specific, receptor-level interaction profile that is not shared by all similar esters.

Insect Olfaction Semiochemistry Pest Management

Phenethyl Formate Behavioral Response: Comparative Field Attraction Data for Japanese Beetles (*Popillia japonica*)

Field trapping studies evaluated the attractiveness of various phenethyl esters (C1-C6) mixed with eugenol (7:3 ratio) to adult Japanese beetles. Phenethyl propionate and phenethyl acetate were found to be the most attractive. Crucially, the study explicitly states that phenethyl formate, along with its butyrate, valerate, and hexanoate homologs, was 'significantly less attractive' [1]. This finding provides a direct, quantitative behavioral differentiation, confirming that phenethyl formate is not an effective attractant in this context, unlike its close acetate and propionate analogs.

Insect Behavior Integrated Pest Management Chemical Ecology

Phenethyl Formate (CAS 104-62-1) Evidence-Backed Application Scenarios for Strategic Procurement


High-Potency Floral and Green Note in Premium Fragrances

Leveraging its low odor detection threshold of 270 ppb, phenethyl formate is an ideal choice for creating impactful, diffusive top and middle notes in fine fragrances . Perfumers can achieve a pronounced rose-hyacinth effect at lower concentrations compared to its acetate counterpart, a fact supported by expert commentary on the 'enormous difference' between formate and acetate esters . This allows for cost-effective formulation and the creation of distinctive, high-quality floral bouquets.

Sustainable Sourcing for Eco-Conscious Flavor and Fragrance Houses

Procurement teams prioritizing green chemistry should specify phenethyl formate produced via the documented high-yield (95.92%) enzymatic synthesis route [1]. This bioprocess overcomes the low yields and environmental drawbacks of traditional chemical esterification, offering a more sustainable and potentially more economical supply chain. The enzyme's reusability (>92% yield over 20 cycles) further strengthens the argument for this as a preferred manufacturing method for environmentally responsible production [1].

Regulatory-Ready Flavoring Agent for Global Food and Beverage Markets

Phenethyl formate's comprehensive safety dossier, including a well-defined rat oral LD50 (3.4 g/kg) and a favorable review by RIFM indicating no genotoxicity concern, positions it as a low-risk ingredient for use in food and beverages [2][3]. The establishment of an Acceptable Daily Intake (ADI) of up to 3 mg/kg bw/day by JECFA provides a clear, globally recognized regulatory framework, facilitating smoother market access and reducing compliance hurdles for new product launches [4].

Specialized Semiochemical Research in Mosquito Olfaction and Pest Management

In basic and applied entomology research, phenethyl formate is a validated tool compound. Its selective activation of the CquiOR4 mosquito odorant receptor distinguishes it from other compounds that act on different receptors like CquiOR5 [5]. Furthermore, its clear lack of attractiveness to Japanese beetles compared to phenethyl acetate provides a valuable negative control and highlights its unique ecological activity [6]. This specificity is critical for studies aiming to map olfactory pathways or develop novel, species-specific insect behavior modifiers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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